4-Phenylthiophene-2-carbaldehyde 4-Phenylthiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 26170-87-6
VCID: VC2442548
InChI: InChI=1S/C11H8OS/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H
SMILES: C1=CC=C(C=C1)C2=CSC(=C2)C=O
Molecular Formula: C11H8OS
Molecular Weight: 188.25 g/mol

4-Phenylthiophene-2-carbaldehyde

CAS No.: 26170-87-6

Cat. No.: VC2442548

Molecular Formula: C11H8OS

Molecular Weight: 188.25 g/mol

* For research use only. Not for human or veterinary use.

4-Phenylthiophene-2-carbaldehyde - 26170-87-6

Specification

CAS No. 26170-87-6
Molecular Formula C11H8OS
Molecular Weight 188.25 g/mol
IUPAC Name 4-phenylthiophene-2-carbaldehyde
Standard InChI InChI=1S/C11H8OS/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H
Standard InChI Key TXIFKGWOQSVIMZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CSC(=C2)C=O
Canonical SMILES C1=CC=C(C=C1)C2=CSC(=C2)C=O

Introduction

Basic Structural Properties and Identification

4-Phenylthiophene-2-carbaldehyde (C₁₁H₈OS) is a heterocyclic compound consisting of a thiophene ring with a phenyl group at the 4-position and an aldehyde group at the 2-position. This structural arrangement contributes to its distinct chemical reactivity and physical properties .

Chemical Identity

The compound is characterized by several key identifiers that facilitate its cataloging and reference in chemical databases and literature:

ParameterValue
IUPAC Name4-phenylthiophene-2-carbaldehyde
CAS Registry Number26170-87-6
Molecular FormulaC₁₁H₈OS
Molecular Weight188.25 g/mol
SMILESC1=CC=C(C=C1)C2=CSC(=C2)C=O
InChIInChI=1S/C11H8OS/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H
InChIKeyTXIFKGWOQSVIMZ-UHFFFAOYSA-N

Table 1: Chemical identifiers for 4-Phenylthiophene-2-carbaldehyde

Common Synonyms

The compound is known by several synonymous names in scientific literature:

  • 4-phenylthiophene-2-carboxaldehyde

  • 2-Thiophenecarboxaldehyde, 4-phenyl-

  • 4-Phenyl-2-thiophenecarboxaldehyde

Physical and Chemical Properties

Structural Characteristics

4-Phenylthiophene-2-carbaldehyde possesses a planar conjugated system with the phenyl and thiophene rings primarily existing in a coplanar arrangement, allowing for extended π-electron delocalization. This structural feature contributes significantly to its electronic and optical properties .

Spectroscopic Properties

The compound exhibits distinctive spectroscopic characteristics that aid in its identification and purity assessment. Spectroscopic data from nuclear magnetic resonance (NMR) analysis reveals key structural features:

  • ¹H-NMR spectrum shows a multiplet in the δ 7.3–7.5 ppm region attributable to the aryl protons

  • Two singlets at δ 7.8 ppm and δ 8.1 ppm corresponding to the protons at positions 3 and 5 in the thiophene ring

  • The aldehyde proton presents as a single peak at δ 9.95 ppm

  • Mass spectrometry confirms its molecular weight with a molecular ion peak at m/z 188

Electrical and Optical Properties

Recent research has characterized several important physical properties of 4-phenylthiophene-2-carbaldehyde that make it potentially valuable for electronic applications:

PropertyValue
Dielectric constant3.03
Loss tangent0.003
Optical bandgap3.24 eV

Table 2: Electrical and optical properties

These properties position the compound as a promising candidate for flexible substrate materials in electronic applications, with particular relevance to microwave dielectric antenna development .

Predicted Collision Cross Section Data

Mass spectrometry collision cross-section (CCS) predictions provide valuable information for analytical applications:

Adductm/zPredicted CCS (Ų)
[M+H]⁺189.03687138.8
[M+Na]⁺211.01881152.8
[M+NH₄]⁺206.06341149.2
[M+K]⁺226.99275144.5
[M-H]⁻187.02231143.6
[M+Na-2H]⁻209.00426147.7
[M]⁺188.02904142.7
[M]⁻188.03014142.7

Table 3: Predicted collision cross section data for various adducts

Synthesis Methodologies

Several synthetic approaches have been documented for preparing 4-Phenylthiophene-2-carbaldehyde, each offering distinct advantages depending on the starting materials and desired scale.

Suzuki-Miyaura Coupling Method

The Suzuki-Miyaura coupling reaction represents one of the most efficient routes for synthesizing 4-Phenylthiophene-2-carbaldehyde. This approach involves the palladium-catalyzed cross-coupling of arylboronic acids or esters with suitable thiophene precursors:

  • Reaction of thiophene precursors with phenylboronic ester in 4:1 toluene/water

  • Catalysis using 5 mol% of a Pd(0) catalyst

  • K₃PO₄ serves as the base in the reaction

  • Moderate to excellent yields (reported good yield for 4-Phenylthiophene-2-carbaldehyde)

This method is particularly valuable for creating various 4-arylthiophene-2-carbaldehyde derivatives by modifying the arylboronic acid component.

Ring-Opening/Annulation Method

An alternative synthetic pathway involves a ring-opening/annulation reaction sequence:

  • Starting from 1-cyclopropyl-1-phenylethanol (1a) and potassium sulfide (K₂S)

  • Reaction conducted in dimethyl sulfoxide (DMSO) at elevated temperatures (140°C)

  • Reaction time of approximately 8 hours under air atmosphere

  • Product confirmed by single-crystal XRD analysis

  • Yields of approximately 41% under optimized conditions

The mechanism likely involves cyclopropyl ring opening followed by sulfuration and annulation to form the thiophene ring.

Optimization Parameters for Synthesis

Research has identified several critical parameters that significantly impact the yield and purity of 4-Phenylthiophene-2-carbaldehyde:

ParameterOptimal ConditionEffect on Yield
Sulfur sourcePotassium sulfide (K₂S)Superior to elemental sulfur, Na₂S·9H₂O, Na₂S₂O₃·5H₂O, K₂S₂O₃, NH₄HS, and NaHS
SolventDMSOEssential for the sulfuration/annulation process; other solvents (DMF, toluene, acetonitrile, ethanol, DCM) were ineffective
Temperature140°CSignificant decrease in yield at lower temperatures
AtmosphereAirComparable yields under air, argon, or oxygen atmospheres

Table 4: Optimization parameters for the synthesis of 4-Phenylthiophene-2-carbaldehyde via ring-opening/annulation

Applications in Materials Science

Flexible Substrate Material Applications

One of the most promising applications for 4-Phenylthiophene-2-carbaldehyde is in the development of flexible substrate materials for electronic components:

  • Functions as a substrate material with significant mechanical flexibility and light weight

  • When fabricated into a substrate with a copper patch, microstrip feeding technique, and partial ground plane, demonstrates an effective impedance bandwidth of 3.8 GHz

  • Exhibits an averaged radiation efficiency of 81% throughout the frequency band of 5.4-9.2 GHz

  • Shows potential for applications in wearable electronics and flexible circuit boards

Recent Research Developments

Materials Science Innovations

Research has demonstrated the potential of 4-Phenylthiophene-2-carbaldehyde as a novel flexible substrate material, with electromagnetic simulation software and experimental analysis confirming its suitability for microwave applications. The material has shown excellent performance characteristics including high radiation efficiency and significant mechanical flexibility .

Synthetic Chemistry Advancements

Recent developments in synthetic methodologies have expanded access to 4-Phenylthiophene-2-carbaldehyde and its derivatives:

  • Improved Suzuki-Miyaura coupling techniques allow for more efficient synthesis

  • Novel ring-opening/annulation strategies provide alternative synthetic routes

  • Crystal structure data has enhanced understanding of its structural features

Future Research Directions

Several promising avenues for future investigation of 4-Phenylthiophene-2-carbaldehyde include:

  • Further exploration of its electronic properties for advanced materials applications

  • Development of more efficient and environmentally friendly synthetic routes

  • Investigation of potential applications in optoelectronic devices

  • Exploration of its utility as a precursor for pharmaceutical and agrochemical compounds

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